molecular formula C10H9N3O2S B362999 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 1164505-96-7

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B362999
CAS No.: 1164505-96-7
M. Wt: 235.26g/mol
InChI Key: YQIVJJIGTNJLTB-SNAWJCMRSA-N
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Description

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is an organic compound that features a furan ring, a thiadiazole ring, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acids.

    Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an amine with acryloyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted thiadiazoles.

Scientific Research Applications

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan and thiadiazole rings could play a role in binding to biological targets, while the acrylamide group could be involved in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)acrylamide: Lacks the methyl group on the thiadiazole ring.

    3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide: Has a propionamide group instead of an acrylamide group.

Uniqueness

The presence of the methyl group on the thiadiazole ring and the acrylamide group makes 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide unique. These structural features could influence its reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVJJIGTNJLTB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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